molecular formula C21H30N2OS B11338375 N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11338375
M. Wt: 358.5 g/mol
InChI Key: XOMXFLYTVAIWTF-UHFFFAOYSA-N
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Description

N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It contains a pyrrolidine ring, a thiophene ring, and an adamantane core, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via electrophilic substitution reactions. The adamantane core is usually derived from adamantane itself or its derivatives.

A common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: Cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the Thiophene Ring: Electrophilic substitution of a thiophene derivative with a suitable electrophile.

    Coupling with Adamantane: The adamantane core is coupled with the pyrrolidine-thiophene intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The pyrrolidine and thiophene rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide: Lacks the thiophene ring, resulting in different chemical properties.

    N-[2-(Thiophen-2-YL)ethyl]adamantane-1-carboxamide:

    N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]cyclohexane-1-carboxamide: Contains a cyclohexane core instead of adamantane, leading to different steric and electronic effects.

Uniqueness

N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a rigid adamantane core with flexible pyrrolidine and thiophene rings

Properties

Molecular Formula

C21H30N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H30N2OS/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-4-3-7-25-19)23-5-1-2-6-23/h3-4,7,15-18H,1-2,5-6,8-14H2,(H,22,24)

InChI Key

XOMXFLYTVAIWTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5

Origin of Product

United States

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